molecular formula C9H15ClN2O2 B2620568 Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride CAS No. 1081843-01-7

Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride

Cat. No. B2620568
CAS RN: 1081843-01-7
M. Wt: 218.68
InChI Key: YPYBYFJPMASDAT-UHFFFAOYSA-N
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Description

Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

Imidazole compounds are synthesized through various methods. The first synthesis of imidazole was made by glyoxal and ammonia . Recent advances in the synthesis of imidazole compounds have focused on the regiocontrolled synthesis of substituted imidazoles . These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .


Molecular Structure Analysis

The molecular structure of imidazole compounds is characterized by a five-membered ring containing three carbon atoms, two nitrogen atoms, and two double bonds . One nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is described, including discussion of scope and limitations, reaction mechanisms, and future challenges .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature, showing both acidic and basic properties . The specific physical and chemical properties of this compound are not available in the search results.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate hydrochloride in lab experiments include its ability to inhibit the activity of certain enzymes and proteins, its anti-inflammatory and anti-tumor properties, and its ability to act as a ligand in various biochemical assays. However, the limitations of using this compound include its potential toxicity and the need for careful handling due to its hazardous nature.

Future Directions

There are many future directions for the use of Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate hydrochloride in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another area of interest is its use as a ligand in the development of new drugs and in the study of enzyme-catalyzed reactions. Further research is needed to fully understand the mechanism of action of this compound and its potential uses in scientific research.

Synthesis Methods

The synthesis of Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate hydrochloride involves the reaction of 2-methyl-2-oxo-1,3-dioxolane with imidazole in the presence of a base. The resulting product is then treated with ethyl chloroformate to form Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate. This compound is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Scientific Research Applications

Ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate hydrochloride has been widely used in scientific research due to its various biological activities. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been used as a ligand in various biochemical assays and as a substrate in enzyme-catalyzed reactions.

properties

IUPAC Name

ethyl 2-(1H-imidazol-5-yl)-2-methylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-4-13-8(12)9(2,3)7-5-10-6-11-7;/h5-6H,4H2,1-3H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYBYFJPMASDAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)C1=CN=CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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